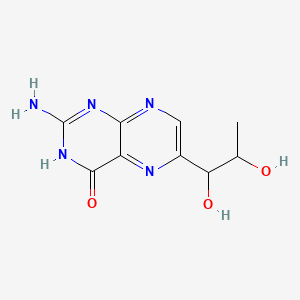

2-amino-6-(1,2-dihydroxypropyl)-3H-pteridin-4-one

描述

准备方法

合成路线和反应条件: D-苏氨酸-生物蝶呤的合成涉及鸟苷三磷酸与特定酶反应,生成蝶啶中间体 . 该过程通常包括将鸟苷三磷酸转化为二氢新蝶呤和羟甲基二氢蝶呤,然后进一步处理生成 D-苏氨酸-生物蝶呤 .

工业生产方法: D-苏氨酸-生物蝶呤的工业生产方法没有详细记录。 合成通常遵循实验室环境中使用的酶促途径,并对规模化和产量提高进行优化 .

化学反应分析

反应类型: D-苏氨酸-生物蝶呤会发生多种化学反应,包括:

氧化: 它可以被氧化形成不同的蝶呤衍生物。

还原: 还原反应可以将其转化为四氢生物蝶呤,这是神经递质合成中必不可少的辅酶.

取代: 取代反应可以修饰蝶呤环,生成各种衍生物.

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

主要生成产物:

氧化: 生成氧化的蝶呤衍生物。

还原: 形成四氢生物蝶呤。

取代: 生成各种取代的蝶呤.

科学研究应用

Antimicrobial Activity

Research has indicated that derivatives of pteridine compounds exhibit antimicrobial properties. Specifically, 2-amino-6-(1,2-dihydroxypropyl)-3H-pteridin-4-one has been studied for its activity against various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Anticancer Properties

The compound shows promise as an anticancer agent. In vitro studies have reported that it can inhibit the proliferation of cancer cell lines, including those from breast and colon cancers. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .

Neurological Applications

There is emerging evidence that this compound may have neuroprotective effects. It has been investigated for its role in treating neurodegenerative diseases like Alzheimer's disease by inhibiting the formation of amyloid plaques .

Enzyme Inhibition

The compound acts as an inhibitor of several enzymes involved in metabolic pathways. Notably, it has been shown to inhibit pteridine reductase, which is crucial in the salvage pathway of folate metabolism in protozoan parasites like Trypanosoma brucei. This inhibition could lead to therapeutic strategies against diseases such as African sleeping sickness .

Structural Characteristics

The structural features of this compound contribute significantly to its biological activity. The presence of amino and hydroxyl groups enhances its solubility and interaction with biological targets, facilitating better absorption and efficacy in therapeutic applications .

Case Studies

作用机制

D-苏氨酸-生物蝶呤通过在多种酶促反应中充当辅酶发挥作用。 它参与神经递质的生物合成,充当苯丙氨酸羟化酶、酪氨酸羟化酶和色氨酸羟化酶等酶的辅酶 . 这些酶催化多巴胺、血清素、去甲肾上腺素和肾上腺素合成的关键反应 .

相似化合物的比较

类似化合物:

D-苏氨酸-新蝶呤: 一种蝶啶衍生物,作为生物蝶呤生物合成的前体.

生物蝶呤: 一种天然产物,是神经递质合成中必不可少的辅酶.

比较:

D-苏氨酸-生物蝶呤与 D-苏氨酸-新蝶呤: 虽然两者都是蝶啶衍生物,但 D-苏氨酸-生物蝶呤直接参与神经递质合成,而 D-苏氨酸-新蝶呤则是前体.

D-苏氨酸-生物蝶呤与生物蝶呤: D-苏氨酸-生物蝶呤是一种具有独特生化性质的特定异构体,而生物蝶呤是一个更广泛的类别,包括各种异构体和衍生物.

D-苏氨酸-生物蝶呤作为神经递质合成中辅酶的独特作用及其特定的化学性质使其成为科学研究和潜在医学应用中的宝贵化合物。

生物活性

2-amino-6-(1,2-dihydroxypropyl)-3H-pteridin-4-one, also known as D-threo-Biopterin, is a pteridine derivative that plays a crucial role in various biological processes, particularly in the biosynthesis of neurotransmitters. This compound is a cofactor for several enzymes involved in the metabolism of amino acids and the production of neurotransmitters such as dopamine and serotonin.

- Molecular Formula : C9H11N5O3

- Molar Mass : 237.22 g/mol

- CAS Number : 36183-24-1

- Melting Point : >210°C (decomposes)

The compound exhibits significant stability under physiological conditions but can undergo oxidation under certain circumstances, leading to the formation of various metabolites.

D-threo-Biopterin functions primarily as a cofactor for:

- Phenylalanine hydroxylase : Converts phenylalanine to tyrosine.

- Tyrosine hydroxylase : Converts tyrosine to L-DOPA.

- Tryptophan hydroxylase : Converts tryptophan to serotonin.

These enzymatic reactions are essential for the synthesis of neurotransmitters, which are critical for normal brain function and mood regulation.

Neurotransmitter Synthesis

Research indicates that D-threo-Biopterin is vital for the biosynthesis of neurotransmitters. A deficiency in this compound can lead to disorders associated with neurotransmitter imbalances, such as depression and schizophrenia. Studies have shown that supplementation with biopterin can enhance dopamine and serotonin levels in animal models, suggesting its therapeutic potential in mood disorders .

Cytotoxic Effects

In vitro studies have reported that 6-biopterin, an oxidation product of D-threo-Biopterin, exhibits cytotoxicity towards human melanocytes. This effect is attributed to oxidative stress induced by the compound, highlighting the dual nature of biopterins in cellular environments .

Antioxidant Properties

D-threo-Biopterin also possesses antioxidant properties, which may contribute to its protective effects against oxidative damage in neuronal cells. It has been suggested that this compound can scavenge free radicals and reduce oxidative stress, potentially mitigating neurodegenerative processes .

Case Study 1: Role in Neurotransmitter Regulation

A study conducted on animal models demonstrated that administration of D-threo-Biopterin significantly increased levels of dopamine and serotonin in the brain. The study indicated improvements in mood and cognitive function, supporting its potential use as a therapeutic agent for mood disorders .

Case Study 2: Cytotoxicity in Melanocytes

In vitro experiments showed that 6-biopterin induced apoptosis in human melanocytes through oxidative stress mechanisms. This finding raises concerns about the safety profile of biopterins when used in therapeutic contexts involving skin cells .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C9H11N5O3 |

| Molar Mass | 237.22 g/mol |

| Melting Point | >210°C (dec.) |

| CAS Number | 36183-24-1 |

| Biological Activity | Effect |

|---|---|

| Neurotransmitter Synthesis | Increases dopamine and serotonin levels |

| Cytotoxicity | Induces apoptosis in melanocytes |

| Antioxidant Activity | Scavenges free radicals |

属性

IUPAC Name |

2-amino-6-(1,2-dihydroxypropyl)-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQIJBMDNUYRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36183-24-1, 22150-76-1 | |

| Record name | (R,S)-(1)-2-Amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036183241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [S-(R*,S*)]-2-amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R,S)-(±)-2-amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。